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Compound of Interest

Compound Name: Picolinohydrazide

Cat. No.: B126095

For Researchers, Scientists, and Drug Development Professionals

Picolinohydrazide and its derivatives represent a versatile class of heterocyclic compounds
that have garnered significant attention in medicinal chemistry. Characterized by a pyridine ring
linked to a hydrazide moiety, this scaffold has proven to be a fertile ground for the development
of novel therapeutic agents with a broad spectrum of biological activities. This technical guide
provides an in-depth exploration of the current research, potential therapeutic applications, and
underlying mechanisms of action of picolinohydrazide compounds.

Antimicrobial and Antitubercular Potential

Picolinohydrazide derivatives have demonstrated notable efficacy against a range of
microbial pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.

The following table summarizes the in vitro activity of selected picolinohydrazide derivatives
against various microbial and mycobacterial strains.
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Compound/De  Target o .
o . Activity Metric  Value Reference
rivative Organism
4-substituted
picolinohydrazon = Mycobacterium
_ _ MIC 0.4-0.8 pg/mL [1]12]
amides (6, 11, tuberculosis
15)

(E)-N'-(pyridin-2-
ylmethylene)
picolino

hydrazide

Staphylococcus

aureus

Zone of Inhibition

18.2 mm (at 32
Hg/mL)

(E)-N'-(pyridin-2-

ylmethylene) ) ] o 9.2 mm (at 32

o Candida albicans  Zone of Inhibition
picolino pg/mL)
hydrazide
Isonicotinohydra Staphylococcus

] o MIC 6.25 pug/mL [3]
zide Derivative 1 aureus
Isonicotinohydra o )

) o Escherichia coli MIC 12.5 pg/mL [3]
zide Derivative 1
Isonicotinohydra Staphylococcus

] o MIC 3.91 pug/mL [3]
zide Derivative 2 aureus
Isonicotinohydra ) .

] o Bacillus subtilis MIC 1.95-7.81 pg/mL [3]
zide Derivative 2
Isonicotinohydra Staphylococcus

] o MIC 64 pg/mL [3]
zide Derivative 3 ~ aureus
Isonicotinohydra Pseudomonas

] o ) MIC 64 pg/mL [3]
zide Derivative 3~ aeruginosa

This protocol outlines a common method for determining the minimum inhibitory concentration

(MIC) of picolinohydrazide compounds against Mycobacterium tuberculosis.

o Preparation of Mycobacterial Suspension:
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o Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v)
glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween
80.

o Incubate at 37°C until the culture reaches a McFarland turbidity of 1.0.

o Dilute the bacterial suspension 1:20 in fresh 7H9 broth.

e Compound Preparation and Plating:

o Dissolve picolinohydrazide derivatives in dimethyl sulfoxide (DMSO) to prepare stock
solutions.

o Perform serial two-fold dilutions of the compounds in a 96-well microplate containing 100
uL of 7H9 broth per well. The final concentrations should typically range from 0.1 to 100
pg/mL.

o Include a drug-free control (containing only DMSO at the same concentration as the test
wells) and a positive control (a known antitubercular drug like isoniazid).

 Inoculation and Incubation:
o Add 100 pL of the diluted mycobacterial suspension to each well.
o Seal the plates and incubate at 37°C for 5-7 days.

» Addition of Alamar Blue and Reading:

o After incubation, add 20 pL of Alamar Blue solution and 12.5 pL of 20% sterile Tween 80 to
each well.

o Re-incubate the plates for 24 hours.

o Observe the color change. A blue color indicates no bacterial growth, while a pink color
indicates growth.

o The MIC is defined as the lowest concentration of the compound that prevents the color
change from blue to pink.
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Anticancer Activity

A significant area of investigation for picolinohydrazide compounds is their potential as
anticancer agents. These compounds have been shown to exhibit cytotoxic effects against
various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling
pathways.

The table below presents the half-maximal inhibitory concentration (IC50) values for several
picolinohydrazide derivatives against different cancer cell lines.
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Compound/De  Cancer Cell o .
L. . Activity Metric  Value (uM) Reference
rivative Line
Sorafenib Mia-PaCa-2 More potent than
_ IC50 _ [4]
analogue 2c (Pancreatic) Sorafenib
Sorafenib Mia-PaCa-2 More potent than
_ IC50 _ [4]
analogue 2d (Pancreatic) Sorafenib
Sorafenib SW1990 More potent than
_ IC50 _ [4]
analogue 2f (Pancreatic) Sorafenib
) 2-3 times more
Sorafenib HepG2
IC50 potent than [4]
analogue 3f (Hepatocellular) _
Sorafenib
Picolinamide
o A549 (Lung) IC50 - [5]
derivative 7h
Picolinamide
o A549 (Lung) IC50 - [5]
derivative 9a
Picolinamide
o A549 (Lung) IC50 - [5]
derivative 9l
Picolinamide
o VEGFR-2 IC50 0.087 [5]
derivative 7h
Picolinamide
o VEGFR-2 IC50 0.027 [5]
derivative 9a
Picolinamide
o VEGFR-2 IC50 0.094 [5]
derivative 9l
Quinoline-based
_ MCF-7 (Breast) IC50 7.016 [6]
dihydrazone 3b
Quinoline-based
MCF-7 (Breast) IC50 7.05 [6]

dihydrazone 3c

This protocol describes a standard method to assess the cytotoxic effects of

picolinohydrazide compounds on cancer cells.
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e Cell Culture and Seeding:

o Maintain the desired cancer cell line in appropriate culture medium supplemented with
fetal bovine serum and antibiotics.

o Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per
well.

o Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell
attachment.

e Compound Treatment:
o Prepare a stock solution of the picolinohydrazide derivative in DMSO.

o Perform serial dilutions of the compound in the culture medium to achieve the desired final
concentrations.

o Replace the medium in the wells with the medium containing the different concentrations
of the compound. Include a vehicle control (DMSO) and an untreated control.

e Incubation:
o Incubate the plate for 48-72 hours at 37°C and 5% CO2.
e MTT Assay:

o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4
hours.

o Aspirate the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

o Shake the plate for 10 minutes to ensure complete dissolution.
o Data Analysis:

o Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of
control cells) x 100.

o Determine the IC50 value by plotting the percentage of cell viability against the compound
concentration.

Several picolinohydrazide derivatives exert their anticancer effects by inducing programmed
cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic
(death receptor) pathways.

Execution Pathway

Picolinohydrazide Compound

Click to download full resolution via product page

Picolinohydrazide-induced apoptosis pathways.

Certain picolinamide derivatives have been identified as potent inhibitors of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is
crucial for tumor growth and metastasis.
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VEGFR-2 signaling inhibition by picolinamides.

Anticonvulsant Properties

Derivatives of picolinic acid have also been explored for their anticonvulsant activities, showing
promise in preclinical models of epilepsy.

The following table summarizes the median effective dose (ED50) of a picolinic acid derivative
in various seizure models.
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Compound/De
rivative

Seizure Model

Activity Metric

Value (mg/kg)

Reference

Picolinic acid 2-

Maximal

fluoro-

) Electroshock ED50 24.2 [7]
benzylamide

. (MES)

(Pic-2F-BZA)
Picolinic acid 2-
fluoro- Kainic Acid (KA)-

) ) ED50 19.9 [7]
benzylamide induced
(Pic-2F-BZA)
Picolinic acid 2-
fluoro- )

) AMPA-induced ED50 39.5 [7]
benzylamide
(Pic-2F-BZA)
Picolinic acid 2-
fluoro- Pentylenetetrazol

_ ] ED50 56.2 [7]
benzylamide e (PTZ)-induced
(Pic-2F-BZA)
Picolinic acid 2-
fluoro- Bicuculline (BIC)-

_ . ED50 76.4 [7]
benzylamide induced
(Pic-2F-BZA)
Picolinic acid 2-
fluoro- Pilocarpine

_ ) ED50 160.1 [7]
benzylamide (PILO)-induced
(Pic-2F-BZA)
Picolinic acid 2-
fluoro- ]

, NMDA-induced ED50 165.2 [7]
benzylamide
(Pic-2F-BZA)

This protocol outlines two standard models for evaluating the anticonvulsant potential of
picolinohydrazide compounds in mice.
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Maximal Electroshock (MES) Test:
e Animal Preparation:
o Use male Swiss mice (20-25 g).

o Administer the test compound intraperitoneally (i.p.) at various doses to different groups of
mice.

o Include a vehicle control group and a positive control group (e.g., phenytoin).
e Seizure Induction:

o After a predetermined time for drug absorption (e.g., 30-60 minutes), apply an electrical
stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

e Observation and Data Analysis:

o Observe the mice for the presence or absence of tonic hindlimb extension. The absence of
this response is considered protection.

o Calculate the percentage of protected animals in each group.

o Determine the ED50 value using probit analysis.
Pentylenetetrazole (PTZ) Test:
e Animal Preparation:

o Use male Swiss mice (20-25 g).

o Administer the test compound i.p. at various doses.

o Include vehicle and positive control (e.g., ethosuximide) groups.
e Seizure Induction:

o After the drug absorption period, administer PTZ subcutaneously (e.g., 85 mg/kg).
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e Observation and Data Analysis:

o Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting
for at least 5 seconds.

o The absence of such seizures is considered protection.
o Calculate the percentage of protected animals and determine the ED50 value.

Synthesis of Picolinohydrazide Derivatives

The general synthesis of picolinohydrazides involves the reaction of a corresponding picolinic
acid ester with hydrazine hydrate.[8] This straightforward method allows for the preparation of a
wide range of substituted picolinohydrazide ligands.

Picolinohydrazide

Picolinic Acid Ester

Hydrazine Hydrate

Condensation,
Cydlization, etc. L
S Further Derivatization

Click to download full resolution via product page

General synthesis workflow for picolinohydrazides.

Conclusion

Picolinohydrazide compounds have emerged as a promising and versatile scaffold in the field
of drug discovery. Their demonstrated efficacy in a variety of therapeutic areas, including
infectious diseases, oncology, and neurology, underscores their potential for further
development. The ability to readily synthesize a diverse library of derivatives allows for
extensive structure-activity relationship studies, paving the way for the optimization of lead
compounds with enhanced potency and selectivity. The continued exploration of their
mechanisms of action will be crucial in designing next-generation therapeutics targeting a
range of challenging diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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